N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as PLX51107, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family . The BET proteins are a group of proteins that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
binding to the bromodomains of BET proteins , preventing them from recognizing acetylated lysine residues. This disrupts the normal function of these proteins, leading to changes in gene expression .
Biochemical Pathways
Given its role as a bet inhibitor, it likely impacts pathways related togene expression and cellular proliferation . BET proteins are known to play roles in various cellular processes, including cell cycle progression and apoptosis, so their inhibition could have wide-ranging effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of BET proteins. It may lead to changes in gene expression that result in altered cell proliferation and survival . This compound is under investigation in a clinical trial for treating patients with acute myeloid leukemia or myelodysplastic syndrome , suggesting it may have anti-cancer effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the presence of other drugs, the patient’s health status, and specific characteristics of the target cells.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-4-23-11-12-24(18(27)17(23)26)19(28)21-10-8-15-13(2)22-25(14(15)3)16-7-5-6-9-20-16/h5-7,9H,4,8,10-12H2,1-3H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCEIBNOLIALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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